

beta-Lactose chemical structure and properties

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An In-depth Technical Guide to **beta-Lactose**: Chemical Structure and Properties

Introduction

Lactose, a disaccharide sugar derived from galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key component in various food products.^{[1][2][3]} It exists in two primary isomeric forms, or anomers: α -lactose and β -lactose.^{[4][5]} These anomers differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose moiety.^[4] While α -lactose monohydrate is the most common commercial form, β -lactose possesses distinct physicochemical properties, such as higher initial solubility and greater compressibility, which make it highly valuable for specific applications, including direct-compression tableting.^{[4][6][7]}

This technical guide provides a comprehensive overview of the chemical structure and properties of β -lactose, detailed experimental protocols for its characterization, and visual representations of its structural and relational data to support researchers, scientists, and drug development professionals.

Chemical Structure of β -Lactose

β -Lactose is a disaccharide composed of a β -D-galactose unit and a D-glucose unit linked by a $\beta(1 \rightarrow 4)$ glycosidic bond.^{[1][3]} Its systematic IUPAC name is 4-O-(β -D-galactopyranosyl)- β -D-glucopyranose.^{[8][9]} The key distinction between β -lactose and α -lactose lies at the anomeric carbon (C1) of the glucopyranose ring.^{[3][4]} In β -lactose, the hydroxyl group on this carbon is in the equatorial position (on the same side of the ring as the C6), whereas in α -lactose, it is in the axial position.^[10]

- Molecular Formula: $C_{12}H_{22}O_{11}$ [1][11]
- Molar Mass: 342.30 g/mol [1][11]
- CAS Number: 5965-66-2 [1][12]

Caption: Diagram of β -Lactose Structure.

Physicochemical Properties

β -Lactose is typically a white to off-white, odorless, crystalline solid with a mildly sweet taste. [1][13] Commercially available β -lactose often contains a mixture of anomers, typically around 70-80% β -lactose and 20-30% α -lactose. [4][14][15] It is considered anhydrous as it does not contain crystal water, unlike α -lactose monohydrate. [4]

Quantitative Data Summary

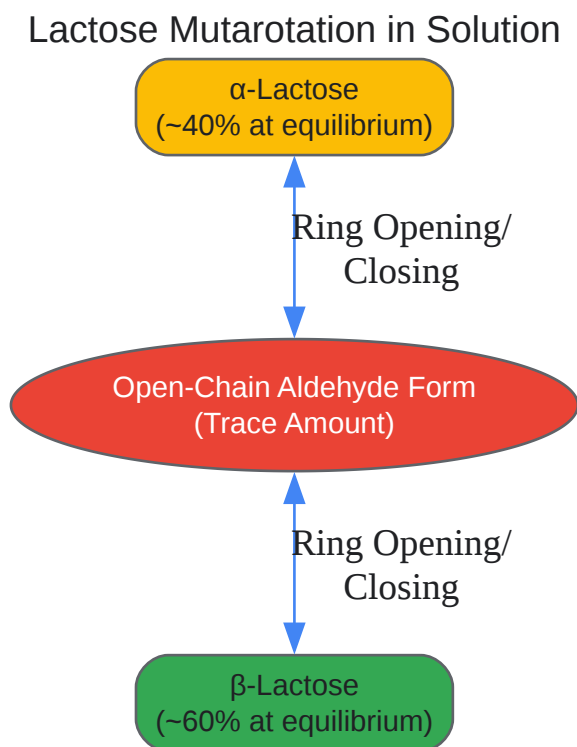
The following table summarizes the key quantitative properties of β -lactose.

Property	Value	Units	Notes	Citations
Molecular Weight	342.30	g/mol	[1][11]	
Melting Point	224 - 254	°C	Varies by source and purity.	[1][12][16][17]
Boiling Point	~397.76	°C	Rough estimate.	[1][12][16]
Density	~1.59	g/cm ³	At 20°C.	[1][4][16]
Specific Rotation [α] _D	+35° to +55.4°	degrees	Initial value is +35°; equilibrates to ~+55.4° in water at 20°C due to mutarotation.	[2]
Solubility in Water	50	g/100 mL	Initial solubility; higher than α-lactose. Final solubility is the same for both anomers.	[2]
Solubility in Ethanol	Decreased	Solubility decreases significantly with increasing ethanol concentration.	[18][19][20]	
Flash Point	~357.8	°C	[1][17]	

Mutarotation

In an aqueous solution, α- and β-lactose undergo interconversion through a process called mutarotation, eventually reaching a state of equilibrium.[4] This occurs via the opening of the glucopyranose ring to form an open-chain aldehyde, which can then re-close to form either anomer.[14] At room temperature, the equilibrium mixture in water consists of approximately

60% β -lactose and 40% α -lactose.[4] The rate of mutarotation is influenced by temperature, pH, and concentration.[4] This phenomenon is critical as it means the properties of a lactose solution change over time until equilibrium is reached.



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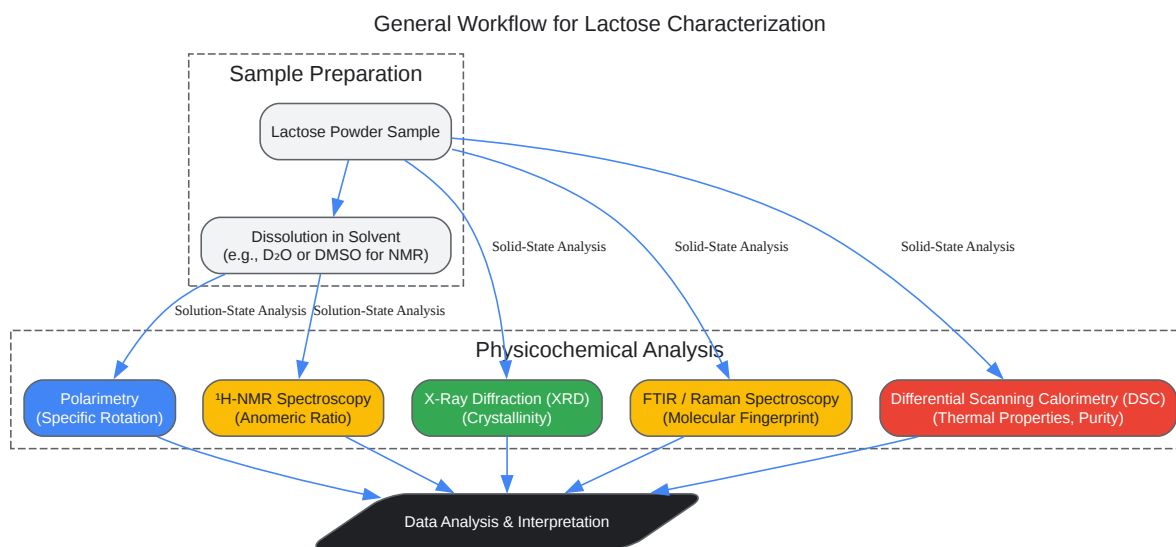
Caption: The equilibrium process of mutarotation.

Experimental Protocols for Characterization

The characterization of β -lactose, particularly determining its purity and anomeric ratio, is crucial for quality control in pharmaceutical and food applications.[2][5] Several analytical techniques are employed for this purpose.

General Experimental Workflow

A typical workflow for the comprehensive characterization of a lactose sample involves multiple analytical techniques to assess its physical and chemical properties.



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Caption: Workflow for lactose characterization.

Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

Objective: To determine the anomeric (β/α) ratio in a lactose sample.[5][14]

Methodology:

- Sample Preparation: Accurately weigh and dissolve the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d_6) or deuterium oxide (D_2O). [21][22] DMSO is often preferred as it prevents mutarotation from occurring during the experiment. [21]
- Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** Acquire the ^1H -NMR spectrum. The anomeric protons of the α and β forms resonate at distinct chemical shifts.
- **Analysis:** Integrate the peak areas corresponding to the anomeric protons of both α - and β -lactose.^[22] The ratio of these integrals directly corresponds to the molar ratio of the anomers in the sample.^[23] For analysis in DMSO, the relevant peaks are partially resolved doublets around 6.3 and 6.6 ppm.^{[21][22]}

Polarimetry

Objective: To measure the specific optical rotation, which is characteristic of the anomeric composition.

Methodology:

- **Sample Preparation:** Prepare a solution of the lactose sample in water at a precisely known concentration.
- **Measurement:** Place the solution in a polarimeter cell of a known path length.
- **Data Acquisition:** Measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
- **Analysis:** The initial optical rotation is measured immediately after dissolution. To observe mutarotation, measurements are taken over time until a stable value is reached, indicating equilibrium. The specific rotation is calculated using the observed rotation, concentration, and path length. The initial value for pure β -lactose is $+35^\circ$, while the equilibrium value for a lactose solution is approximately $+52.6^\circ$ to $+55.4^\circ$.^{[2][15]}

Differential Scanning Calorimetry (DSC)

Objective: To analyze the thermal properties, including melting point and crystalline form, which differ between the anomers.^[5]

Methodology:

- **Sample Preparation:** Accurately weigh a small amount (4-5 mg) of the lactose powder into an aluminum DSC pan.^[24]

- **Instrument Setup:** Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.
- **Data Acquisition:** Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[\[24\]](#)
- **Analysis:** The resulting thermogram will show endothermic peaks corresponding to events like the loss of water (for α -lactose monohydrate, around 140°C) and melting.[\[14\]](#) The melting point of β -lactose is significantly higher than that of α -lactose monohydrate, allowing for their differentiation.[\[14\]](#)

Spectroscopic Methods (FTIR and Raman)

Objective: To identify the anomeric form based on its unique vibrational spectrum (molecular fingerprint).

Methodology:

- **Sample Preparation:** The solid powder sample is typically analyzed directly with minimal preparation using an appropriate accessory (e.g., an ATR accessory for FTIR).[\[25\]](#)
- **Data Acquisition:** The FTIR or Raman spectrum is recorded over a specific wavenumber range (e.g., 4000 to 450 cm^{-1}).[\[24\]](#)[\[25\]](#)
- **Analysis:** The spectra of α - and β -lactose exhibit distinct absorption bands. For instance, a band around 950 cm^{-1} in the FTIR spectrum is considered a diagnostic peak for the β -lactose anomer.[\[24\]](#) These techniques can confirm the presence and crystalline nature of β -lactose.[\[26\]](#)[\[27\]](#)

Applications in Research and Drug Development

The unique properties of β -lactose make it a valuable excipient in the pharmaceutical industry.

- **Direct Compression Tableting:** Its superior compressibility compared to α -lactose makes it an excellent binder and filler for producing tablets without the need for a wet granulation step.[\[6\]](#)
[\[7\]](#)

- Dry Powder Inhalers (DPIs): While α -lactose monohydrate is often used as a carrier, the anomeric ratio can influence drug release and formulation performance.[6]
- Food Industry: It is used as a substrate for fermentation in dairy products and as a sweetener.[1]
- Nutrient: As the primary carbohydrate in milk, it is a crucial energy source.[1]

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